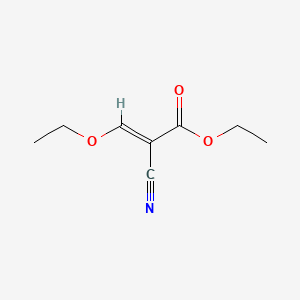Ethyl (ethoxymethylene)cyanoacetate
CAS No.: 42466-67-1
Cat. No.: VC7802944
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42466-67-1 |
|---|---|
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-ethoxyprop-2-enoate |
| Standard InChI | InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ |
| Standard InChI Key | KTMGNAIGXYODKQ-VOTSOKGWSA-N |
| Isomeric SMILES | CCO/C=C(\C#N)/C(=O)OCC |
| SMILES | CCOC=C(C#N)C(=O)OCC |
| Canonical SMILES | CCOC=C(C#N)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Ethyl (ethoxymethylene)cyanoacetate possesses the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . Its structure features an ethoxy group (-OCH₂CH₃), a cyano group (-CN), and an ester moiety (-COOCH₂CH₃) conjugated through a methylene bridge. The compound exists as a mixture of Z and E isomers due to restricted rotation around the C=C bond, though spectroscopic data often reflects the dominant isomer .
1H NMR Analysis
The ¹H NMR spectrum (CDCl₃) exhibits characteristic signals:
-
δ 1.35–1.40 (t, 3H, -OCH₂CH₃)
-
δ 4.25–4.35 (q, 2H, -OCH₂CH₃)
-
δ 8.35 (s, 1H, =CH-)
These peaks confirm the presence of ethoxy and vinyl protons, consistent with the enolate structure .
Synthetic Applications in Cyanation Reactions
Copper-Catalyzed C–H Cyanation
Ethyl (ethoxymethylene)cyanoacetate serves as a non-toxic cyan source in copper-mediated C–H bond functionalization. In the presence of Cu(I)/Cu(II) catalysts and oxidants like di-tert-butyl peroxide (DTBP), it enables direct cyanation of heteroarenes (e.g., indoles, thiophenes) under ligand-free conditions . Key advantages include:
-
Broad substrate scope: Tolerates electron-donating (-OMe) and electron-withdrawing (-NO₂) groups.
-
Mild conditions: Reactions proceed at 80–100°C without stringent anhydrous requirements .
-
Mechanistic versatility: Operates via a radical pathway, where DTBP generates tert-butoxyl radicals to abstract hydrogen atoms from substrates, facilitating copper-mediated cyan group transfer .
Table 1. Representative Cyanation Reactions
Mechanistic Insights and Reaction Pathways
The cyanation mechanism involves three stages:
-
Radical initiation: DTBP decomposes thermally to yield tert-butoxyl radicals, abstracting hydrogen from the substrate to form a carbon-centered radical .
-
Copper-mediated cyanation: The radical intermediate couples with a cyanocopper species generated in situ from ethyl (ethoxymethylene)cyanoacetate.
-
Re-oxidation: Molecular oxygen (O₂) regenerates Cu(I) to Cu(II), sustaining catalytic turnover .
Comparative Analysis with Alternative Cyanating Agents
Traditional cyanating agents like KCN or NaCN pose toxicity and handling challenges. Ethyl (ethoxymethylene)cyanoacetate offers distinct advantages:
-
Lower toxicity: Avoids release of free cyanide ions.
-
Atom economy: The entire molecule participates in the reaction, minimizing waste .
-
Stability: Shelf-stable under ambient conditions compared to hygroscopic cyanide salts .
Industrial and Pharmaceutical Relevance
This compound is critical in synthesizing aryl nitriles, key intermediates in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors) . For instance, it is utilized in the production of neratinib impurity 52, a quality control standard in anticancer drug manufacturing .
Future Directions
Research opportunities include:
-
Catalyst diversification: Exploring iron or nickel catalysts for cost-effective cyanation.
-
Asymmetric synthesis: Developing enantioselective variants for chiral nitrile synthesis.
-
Green chemistry: Optimizing solvent-free or aqueous reaction conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume